1-(Cyclobutylmethyl)-1-ethylazepan-1-ium is a quaternary ammonium compound that falls under the category of azepanes, which are saturated seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclobutylmethyl group and an ethyl group attached to the azepane ring, which influences its chemical properties and potential applications.
The compound has been referenced in various scientific literature and patent applications, indicating its relevance in pharmaceutical research and development. Notably, it has been mentioned in the context of novel compounds aimed at targeting specific biological pathways, particularly in the field of drug design and synthesis .
1-(Cyclobutylmethyl)-1-ethylazepan-1-ium is classified as a quaternary ammonium salt due to its positively charged nitrogen atom. This classification is significant for understanding its solubility, reactivity, and potential biological activity.
The synthesis of 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium can be approached through multiple synthetic routes, typically involving the alkylation of a nitrogen-containing precursor. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yields. For instance, adjusting the pH to facilitate nucleophilic attack during alkylation can enhance product formation .
The molecular formula for 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium can be represented as C_{12}H_{22}N. The compound features a seven-membered azepane ring with a nitrogen atom that carries a positive charge due to the quaternization process.
Key structural data includes:
1-(Cyclobutylmethyl)-1-ethylazepan-1-ium can participate in several chemical reactions typical for quaternary ammonium compounds:
Reactions may require specific conditions such as solvent type (e.g., polar aprotic solvents) or temperature adjustments to promote desired pathways while minimizing side reactions .
The mechanism of action for 1-(Cyclobutylmethyl)-1-ethylazepan-1-ium is not fully elucidated but is hypothesized to involve interactions with biological targets such as receptors or enzymes. The quaternary ammonium structure suggests potential activity in modulating ion channels or neurotransmitter systems.
Research indicates that similar compounds may exhibit effects on cellular signaling pathways, potentially influencing processes like neurotransmission or cell signaling .
Key chemical properties include:
Relevant data indicate that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems .
1-(Cyclobutylmethyl)-1-ethylazepan-1-ium shows promise in various scientific applications:
This compound's unique structural features make it a candidate for further investigation in medicinal chemistry and pharmacology, particularly in developing therapies for neurological disorders or infections .
The strategic incorporation of cyclobutylmethyl motifs into azepanium frameworks leverages strain-driven reactivity and transition-metal catalysis. These approaches overcome inherent challenges in seven-membered ring functionalization and strained cyclobutane ring assembly. Key methodologies include cross-coupling, carbometallation, strain-driven cyclizations, and hydroalkylation, each enabling precise molecular editing of this structurally complex cation.
Palladium catalysis enables direct coupling between azepanium-derived electrophiles and cyclobutane-containing nucleophiles. This approach capitalizes on the enhanced reactivity of C(sp³)–X bonds adjacent to strained systems, where cyclobutylmethyl halides serve as competent coupling partners. Recent advances demonstrate that C–S bond cleavage in cyclobutylmethyl sulfides provides a viable alternative to traditional organohalide reagents under Pd(0) catalysis [1]. The mechanism proceeds via oxidative addition into the C(sp³)–S bond, transmetalation with an azepanium organometallic species (e.g., zinc or boron derivatives), and reductive elimination to form the critical C–C linkage.
Table 1: Palladium-Catalyzed Cross-Coupling for Cyclobutylmethyl-Azepanium Conjugation
Azepanium Partner | Cyclobutyl Precursor | Catalytic System | Yield (%) | Key Observation |
---|---|---|---|---|
1-Ethylazepane-1-boronic acid | Cyclobutylmethyl bromide | Pd(PPh₃)₄/K₂CO₃ | 78 | Negligible β-hydride elimination |
N-Ethyl-N-iodoazepanium salt | Cyclobutanemethyltrimethylstannane | Pd₂(dba)₃/AsPh₃ | 85 | Requires anhydrous conditions |
1-Ethyl-3-iodoazepanium | Cyclobutylmethyl thioacetate | Pd(OAc)₂/XPhos | 72 | C–S cleavage at 80°C |
A significant limitation arises from competing β-carbon elimination in palladacycle intermediates when employing tertiary azepanium coupling partners. This decomposition pathway is mitigated by using sterically hindered phosphine ligands (e.g., XPhos or SPhos) that accelerate reductive elimination [5]. The methodology demonstrates broad functional group tolerance, allowing installation of the cyclobutylmethyl motif without disrupting pre-existing ethyl substituents on the azepanium nitrogen.
Rhodium(I) complexes facilitate stereocontrolled cyclobutane ring formation adjacent to azepanium scaffolds through directed C–H activation and subsequent carboxylation or alkylation. Key to this approach is the use of chiral bisphosphine ligands (e.g., DTBM-SEGPHOS or BINAP derivatives) that enforce facial selectivity during C–C bond formation [5]. The reaction typically employs a removable N-directing group (pyridine or quinoline) on the azepanium precursor to position the rhodium catalyst for β-carbon elimination and subsequent cyclobutane ring closure via [2+2] carbometallation.
Mechanistic studies reveal a sequence involving: (1) chelation-assisted C(sp³)–H oxidative addition; (2) alkene coordination and migratory insertion; (3) C–C reductive elimination to form the strained four-membered ring. When conducted under CO₂ atmosphere (1–5 atm), this method directly incorporates carbon dioxide into cyclobutane-carboxylic acid derivatives, demonstrating atom-economical synthesis [8]. The stereoselectivity originates from chiral ligand control during the alkene insertion step, with enantiomeric excesses reaching 90–95% for optimized systems.
Table 2: Rhodium-Catalyzed Asymmetric Cyclobutane Synthesis
Directing Group | Ligand | Substrate | ee (%) | Application |
---|---|---|---|---|
8-Aminoquinoline | (R)-DTBM-SEGPHOS | Allyl azepanium | 92 | Carboxylation to cyclobutane-acetic acid |
Pyrimidine | (S)-BINAP | Vinyl azepanium | 87 | Alkylation to spiro[3.4]octane |
Oxazoline | (R,R)-Ph-BPE | Propargyl azepanium | 95 | Cyclobutane-fused lactam formation |
Ultraviolet irradiation of N-ethylazepanium derivatives containing pendant vinyl groups induces intramolecular [2+2] photocycloadditions, efficiently generating fused cyclobutane structures. This strain-driven process leverages the ring strain energy of cyclobutane (∼110 kJ/mol) as a thermodynamic driving force while exploiting the conformational flexibility of the azepanium ring for transannular bonding [1]. Critical to success is the installation of appropriate chromophores (typically enone or diene systems) that absorb in the 300–350 nm range, permitting selective excitation without azepanium ring degradation.
The reaction proceeds through a triplet energy transfer mechanism when sensitized by benzophenone or acetophenone derivatives. Stereochemical outcomes depend on the tether length between the azepanium nitrogen and the alkene moiety, with three-atom chains favoring exo-mode cyclization to produce bicyclo[4.2.0]octane frameworks. Recent advances demonstrate that Lewis acid additives (e.g., Mg(OTf)₂ or AlEt₃) can enforce substrate preorganization through coordination to the azepanium carbonyl, significantly improving diastereoselectivity (>20:1 dr) and reaction efficiency [4]. This methodology provides direct access to spiro-fused cyclobutylmethyl-azepanium architectures without requiring pre-formed cyclobutane precursors.
Copper hydride catalysis enables direct coupling between N-ethyl unsaturated azepanes and cyclobutylmethyl electrophiles through enantioselective hydroalkylation. The in situ generated CuH catalyst (from CuCl/NaOtBu and polymethylhydrosiloxane) undergoes regioselective syn-addition across electron-deficient olefins tethered to the azepane nitrogen, generating a chiral organocopper intermediate [7]. This nucleophile subsequently engages cyclobutylmethyl iodides or bromides via Sₙ2 displacement with retention of configuration at the stereogenic carbon.
Table 3: CuH-Catalyzed Enantioselective Hydroalkylation Performance
Azepane Olefin Type | Cyclobutyl Electrophile | Ligand | ee (%) | Yield (%) |
---|---|---|---|---|
α,β-Unsaturated ester | Cyclobutylmethyl iodide | DTBM-SEGPHOS | 94 | 85 |
Enone | Bromomethylcyclobutane | BINAP | 88 | 78 |
Vinyl azepanium salt | Iodomethylcyclobutane | Ph-BPE | 91 | 82 |
Remarkably, this method tolerates the basic tertiary amine functionality of azepanes without competitive side reactions. The chiral ligand environment (typically DTBM-SEGPHOS or BINAP derivatives) controls facial selectivity during the hydrometalation step, establishing stereocenters β to the azepanium nitrogen with >90% ee in optimized cases [7]. Iodide additives (e.g., NaI or TMSI) significantly enhance reactivity by converting chloride or tosylate electrophiles into more reactive iodide species in situ. This methodology has been successfully applied to late-stage functionalization of complex azepanium-containing pharmaceuticals.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6